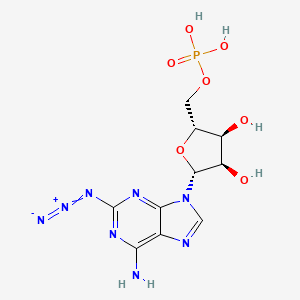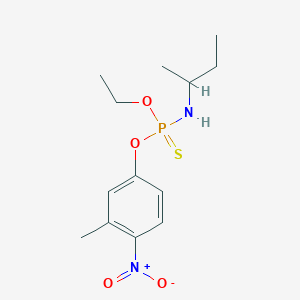
O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate is an organic thiophosphate, an aryl phosphate, a phosphoramidate ester and an organic phosphoramidate.
Scientific Research Applications
Metabolic Studies
- Labelled Organophosphorus Pesticides : O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate has been used in metabolic studies, specifically labeled with carbon-14 for investigating its metabolic pathways. The synthesis of this compound involved several steps including nitration, O-demethylation, and condensation processes (Yoshitake, Shono, Kamada, & Nakatsuka, 1977).
Chemical Synthesis and Fragmentation
- Thermal Fragmentation : Studies have shown the thermal fragmentation of related compounds, leading to the formation of specific pyrophosphate structures. Such research contributes to understanding the chemical behavior and potential applications of similar organophosphorus compounds (Quin, Hermann, & Jankowski, 1996).
Stereospecific Oxidation
- Oxidation Studies : Investigations into the stereospecific oxidation of optical isomers of related phosphoramidothioates have been conducted, revealing insights into the metabolic pathways and chemical interactions of these compounds (Mikami, Ohkawa, & Miyamoto, 2010).
Alkaline Hydrolysis Mechanism Analysis
- Hydrolysis Mechanisms : Ab initio analysis of the alkaline hydrolysis mechanisms of various phosphotriesterase substrates, including compounds similar to O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate, has been conducted. This research aids in understanding the fundamental chemical reactions these compounds undergo (Dyguda-Kazimierowicz, Sokalski, & Leszczynski, 2008).
Photochemical Studies
- Photochemical Degradation : The photochemistry of butamifos, a compound closely related to O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate, has been studied, highlighting the photodegradation pathways and the formation of various polar compounds, which is significant for environmental impact assessment (Katagi, 1993).
properties
Product Name |
O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate |
|---|---|
Molecular Formula |
C13H21N2O4PS |
Molecular Weight |
332.36 g/mol |
IUPAC Name |
N-[ethoxy-(3-methyl-4-nitrophenoxy)phosphinothioyl]butan-2-amine |
InChI |
InChI=1S/C13H21N2O4PS/c1-5-11(4)14-20(21,18-6-2)19-12-7-8-13(15(16)17)10(3)9-12/h7-9,11H,5-6H2,1-4H3,(H,14,21) |
InChI Key |
QTPNBILFQRXLNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NP(=S)(OCC)OC1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



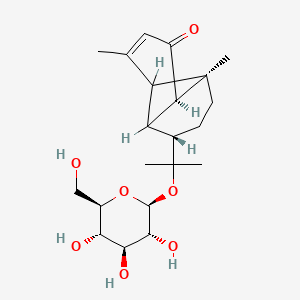

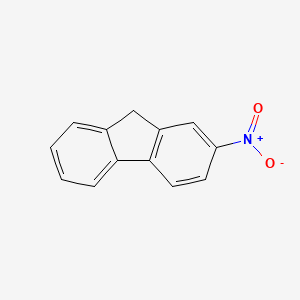


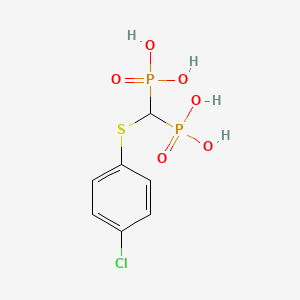

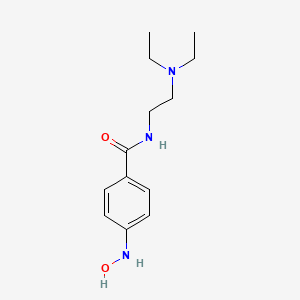
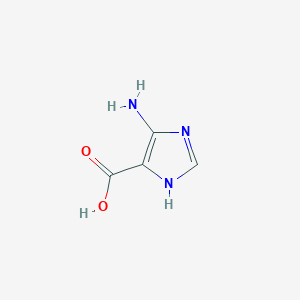
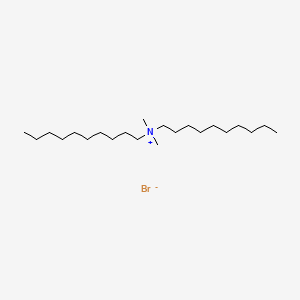
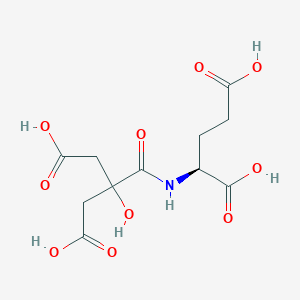
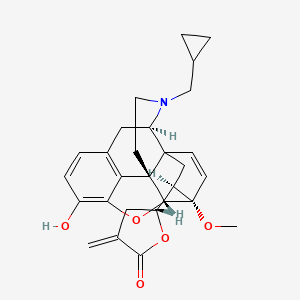
![1-O-anthracen-9-yl 13-O-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl] 2-hexyltridecanedioate](/img/structure/B1194861.png)
